molecular formula C12H13FN4OS2 B11953112 N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea CAS No. 66046-31-9

N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea

Cat. No.: B11953112
CAS No.: 66046-31-9
M. Wt: 312.4 g/mol
InChI Key: QJYSRYZQXBZESJ-UHFFFAOYSA-N
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Description

N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a 1,3,4-thiadiazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea typically involves the reaction of 3-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with N,N’-dimethylcarbamoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound may also interact with enzymes or receptors involved in signal transduction pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide
  • 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives

Uniqueness

N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .

Properties

CAS No.

66046-31-9

Molecular Formula

C12H13FN4OS2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea

InChI

InChI=1S/C12H13FN4OS2/c1-14-10(18)17(2)11-15-16-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,18)

InChI Key

QJYSRYZQXBZESJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=NN=C(S1)SCC2=CC(=CC=C2)F

Origin of Product

United States

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